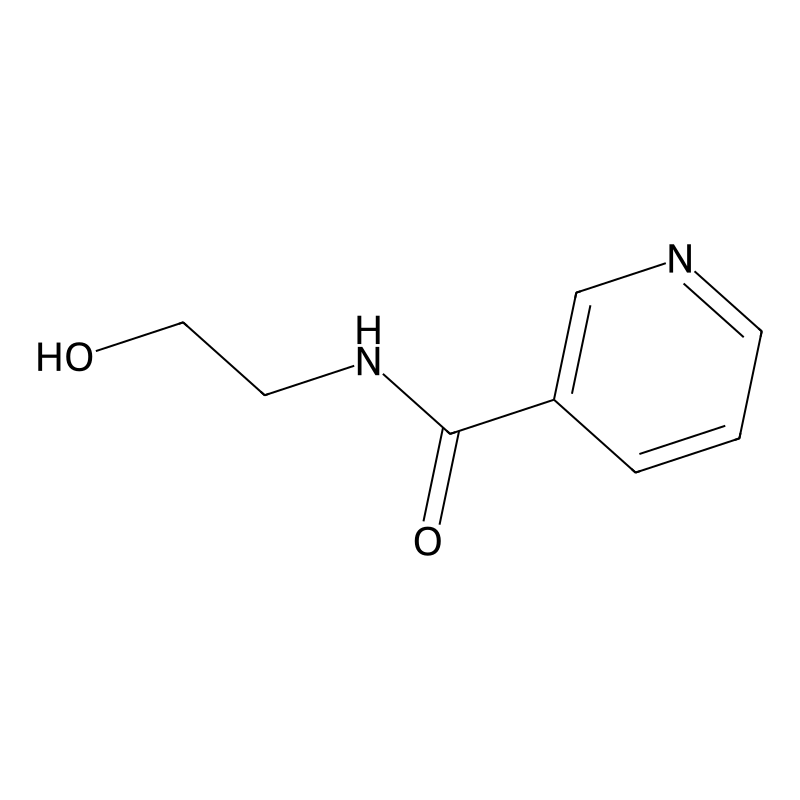N-(2-Hydroxyethyl)nicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization
- Synthesis: N-(2-HE)N can be synthesized through various methods, including the reaction between nicotinamide and 2-chloroethanol in the presence of a base [].
- Characterization: Studies have characterized N-(2-HE)N using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity [].
Potential Biological Activities
- Antioxidant properties: Research suggests N-(2-HE)N may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals [].
- Anti-inflammatory effects: Studies have investigated the anti-inflammatory properties of N-(2-HE)N in animal models, showing potential for reducing inflammation in conditions like arthritis [].
- Neuroprotective effects: N-(2-HE)N is being explored for its potential neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease, although further research is needed [].
Precursor for Nicorandil
N-(2-Hydroxyethyl)nicotinamide is a chemical compound with the molecular formula CHNO and a molecular weight of 166.18 g/mol. It is recognized for its structural similarity to nicotinamide, featuring a hydroxyethyl substituent that enhances its solubility and biological activity. This compound is often studied in the context of pharmacological applications due to its potential therapeutic effects.
The synthesis of N-(2-Hydroxyethyl)nicotinamide typically involves the reaction of methyl nicotinate with monoethanolamine under controlled conditions. The reaction can be summarized as follows:
- Reactants: Methyl nicotinate + Monoethanolamine
- Conditions: Heating to approximately 60 °C for several hours.
- Product: N-(2-Hydroxyethyl)nicotinamide
This reaction yields N-(2-Hydroxyethyl)nicotinamide in high purity and yield, minimizing the need for complex purification processes such as chromatography .
N-(2-Hydroxyethyl)nicotinamide exhibits various biological activities, including:
- Antinociceptive Effects: Similar to its derivatives, it has been shown to modulate pain pathways, potentially acting as an analgesic agent .
- Pharmacokinetic Properties: Studies indicate that it may influence metabolic pathways and enhance the bioavailability of other compounds .
- Cellular Effects: It may play a role in cellular signaling and metabolism, particularly in relation to nicotinic pathways.
Several methods have been developed for synthesizing N-(2-Hydroxyethyl)nicotinamide:
- Direct Reaction Method:
- Combine methyl nicotinate with monoethanolamine.
- Heat the mixture at 60 °C for about 4 hours.
- Isolate the product through simple filtration or crystallization.
- Alternative Methods:
N-(2-Hydroxyethyl)nicotinamide has several applications in various fields:
- Pharmaceuticals: It is investigated as a potential therapeutic agent for pain management and metabolic disorders.
- Cosmetics: Due to its moisturizing properties, it is used in formulations aimed at skin health.
- Research: Serves as a reference compound in biochemical studies related to nicotinic compounds.
Research into the interactions of N-(2-Hydroxyethyl)nicotinamide with other biological molecules has revealed:
- Synergistic Effects: When combined with other analgesics, it may enhance pain relief without increasing side effects.
- Metabolic Interactions: It can influence the metabolism of certain drugs, potentially altering their efficacy and safety profiles .
Similar Compounds
N-(2-Hydroxyethyl)nicotinamide shares structural similarities with several other compounds, which can be compared based on their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nicotinamide | Basic structure of pyridine ring | Well-studied vitamin B3 derivative |
| Nicorandil | N-(2-Hydroxyethyl)nicotinamide nitrate | Acts as a potassium channel opener |
| N-(2-Hydroxyethyl)isonicotinamide | Isoform with isonicotinic acid | May have different pharmacological effects |
| 5-Methylnicotinamide | Methyl group on the nitrogen atom | Exhibits distinct metabolic pathways |
These compounds highlight the unique positioning of N-(2-Hydroxyethyl)nicotinamide within a broader class of nicotinic derivatives, emphasizing its potential therapeutic applications while showcasing its distinctive chemical behavior.








